![molecular formula C8H15Cl2N3 B2794567 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride CAS No. 2287344-96-9](/img/structure/B2794567.png)
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride
Vue d'ensemble
Description
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group . The resulting pyrazolo-azepine skeleton can be further modified through selective reduction and protection steps.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and efficient reaction conditions is crucial for large-scale synthesis. Techniques such as high-temperature cycloaddition and selective reduction are often employed to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam group using borane is a common reaction.
Substitution: The compound can undergo substitution reactions, such as Buchwald and Chan arylations, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane and other reducing agents are used for selective reduction.
Substitution: Reagents like boronic acids and copper (II) acetate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the pyrazolo-azepine skeleton, which can be further explored for their pharmacological properties .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Drug Development:
The compound serves as a scaffold for drug design due to its ability to interact with several biological targets. Its derivatives have shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cancer treatment strategies. The mechanism typically involves binding to specific active sites on enzymes, modulating their activity and influencing cellular pathways .
2. Enzyme Inhibition:
Research indicates that 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine; dihydrochloride exhibits significant biological activities as an enzyme inhibitor. It has been studied for its potential in inhibiting various kinases and receptors, making it a candidate for therapeutic interventions in diseases such as cancer and fibrosis .
Table 1: Summary of Research Findings on 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine; dihydrochloride
Diverse Applications in Drug Design
The unique structure of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine; dihydrochloride allows for the functionalization of its core structure to develop derivatives with distinct pharmacological properties. These derivatives are being explored for various therapeutic applications:
- Cancer Treatment: Compounds derived from this scaffold are being investigated as inhibitors of CDK2 and other kinases involved in cancer progression.
- Neurodegenerative Diseases: The potential modulation of neurotransmitter receptors suggests applications in treating conditions like Alzheimer's disease.
- Anti-inflammatory Agents: Research indicates that some derivatives may possess anti-inflammatory properties relevant for chronic inflammatory conditions.
Mécanisme D'action
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its pharmacological effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: Another heterocyclic compound with a similar structure but different pharmacological properties.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring, used in different applications.
Uniqueness
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Activité Biologique
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine; dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₅Cl₂N₃
- Molecular Weight : 224.13 g/mol
- CAS Number : 2287344-96-9
The compound features a unique bicyclic structure comprising a pyrazole ring fused to an azepine ring, which contributes to its diverse pharmacological properties .
The biological activity of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine; dihydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a target for cancer therapy. By inhibiting CDK2, the compound may induce cell cycle arrest and promote apoptosis in cancer cells .
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing various signaling pathways involved in cellular proliferation and survival.
Anticancer Activity
Several studies have explored the anticancer potential of derivatives of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine; dihydrochloride:
- Cytotoxicity Studies : Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown stronger cytotoxic activity than cisplatin in breast cancer cell lines such as MCF-7 and MDA-MB-231. These derivatives increased apoptosis through activation of caspases (caspase 3/7) and modulation of pro-apoptotic proteins like Bax and p53 .
- Mechanistic Insights : The induction of apoptosis was linked to the suppression of NF-κB expression and the promotion of reactive oxygen species (ROS) production. Additionally, these compounds were found to trigger autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways .
Other Biological Activities
Beyond anticancer properties, research has indicated other potential biological activities:
- Antibacterial and Antiviral Properties : Some studies suggest that pyrazole derivatives exhibit antibacterial and antiviral activities. The structural characteristics may allow for interactions with bacterial enzymes or viral proteins.
- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory effects through modulation of inflammatory cytokines.
Study on Anticancer Activity
A notable study involved synthesizing novel pyrazolo derivatives from 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine; dihydrochloride. These derivatives were tested against MCF-7 and MDA-MB-231 cells. The results indicated that specific derivatives not only inhibited cell growth but also induced apoptosis through caspase activation and ROS production. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Derivative A | 0.25 | Caspase activation |
Derivative B | 0.15 | ROS induction |
Derivative C | 0.30 | NF-κB inhibition |
Propriétés
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-8-6-9-4-2-3-7(8)5-10-11;;/h5,9H,2-4,6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQSURGNQCDOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCNC2)C=N1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287344-96-9 | |
Record name | 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.